molecular formula C6H10ClF2N B2740447 Rel-(1R,5S)-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 2306245-93-0

Rel-(1R,5S)-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B2740447
CAS No.: 2306245-93-0
M. Wt: 169.6
InChI Key: TWOADOJJSNEDES-SCDXWVJYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Azabicyclo[3.1.0]hexane Derivatives in Contemporary Chemical Research

3-Azabicyclo[3.1.0]hexane derivatives are nitrogen-containing bicyclic compounds characterized by a fused cyclopropane ring and a pyrrolidine-like structure. Their strained geometry confers rigidity, making them valuable as conformational restraints in bioactive molecules. Recent synthetic advancements, such as transition-metal-catalyzed C–H functionalization and photochemical cycloadditions, have expanded access to these scaffolds. For example, silver-free palladium-catalyzed C(sp³)-H arylation enables direct modification of saturated bicyclic amines, preserving their stereochemical integrity while introducing aromatic diversity.

The biological relevance of these derivatives spans antiviral, antibacterial, and central nervous system (CNS) therapeutics. Their ability to mimic peptide turn structures or act as rigid spacers in enzyme inhibitors underscores their versatility. A comparative analysis of synthetic methods is provided in Table 1.

Table 1: Synthetic Strategies for 3-Azabicyclo[3.1.0]hexane Derivatives

Method Substrate Scope Key Advantages Limitations
Transition-metal catalysis Broad aryl/heteroaryl groups High functional group tolerance Requires specialized ligands
Photochemical denitrogenation CHF₂-substituted pyrazolines Mild conditions, scalability Diastereomer separation needed
Reductive amination Ketones and amines Atom-economical Limited to specific precursors

Significance of Fluorinated Azabicyclic Compounds in Medicinal Chemistry

The introduction of fluorine into azabicyclic frameworks leverages the atom’s electronegativity and small atomic radius to enhance binding affinity, metabolic stability, and membrane permeability. Difluoromethyl (–CF₂H) groups, in particular, act as bioisosteres for hydroxyl or methyl groups while conferring resistance to oxidative metabolism. For instance, CHF₂-substituted 3-azabicyclo[3.1.0]hexanes synthesized via photochemical denitrogenation of pyrazolines exhibit improved pharmacokinetic profiles compared to non-fluorinated analogs.

Fluorination also modulates pKa values, increasing the likelihood of salt formation (e.g., hydrochloride salts) to improve aqueous solubility. This is critical for oral bioavailability, as demonstrated by the hydrochloride form of Rel-(1R,5S)-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane, which exhibits enhanced solubility in physiological buffers compared to its free base.

Scope and Purpose of the Review: Focusing on Rel-(1R,5S)-6-(Difluoromethyl)-3-Azabicyclo[3.1.0]hexane Hydrochloride

This review centers on the stereospecific synthesis and functionalization of this compound, a compound distinguished by its rel-(1R,5S) configuration and difluoromethyl substituent. The cyclopropane ring’s strain and the axial orientation of the difluoromethyl group create a unique electronic environment that influences both reactivity and biological interactions.

Key objectives include:

  • Evaluating stereoselective routes to the (1R,5S) configuration.
  • Analyzing the role of the hydrochloride salt in stabilizing the compound.
  • Exploring applications in targeted protein degradation (e.g., PROTACs) and kinase inhibition.

The compound’s synthesis begins with the photochemical decomposition of CHF₂-substituted pyrazolines, followed by diastereomeric resolution and salt formation. Recent advances in radical recombination pathways have improved yields of the desired stereoisomer, enabling gram-scale production.

Properties

IUPAC Name

(1S,5R)-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)5-3-1-9-2-4(3)5;/h3-6,9H,1-2H2;1H/t3-,4+,5?;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZCEUKPTJUSQJ-FLGDEJNQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(F)F)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2C(F)F)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,5S)-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride typically involves multiple steps. One common method includes the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . This reaction is carried out under controlled conditions to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve batchwise processes to produce it on a multigram scale. The key synthetic step involves the formation of the bicyclic ring system, which is crucial for the compound’s stability and reactivity .

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,5S)-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

Medicinal Chemistry

Rel-(1R,5S)-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride has shown potential in developing therapeutic agents targeting neurodegenerative diseases, anxiety disorders, and depression. Preliminary studies indicate its efficacy in modulating neurotransmitter receptors, particularly serotonin and norepinephrine pathways.

Potential Therapeutic Areas:

  • Anxiety Disorders: Modulation of serotonin receptors may alleviate symptoms.
  • Depression: Influencing norepinephrine pathways could enhance mood regulation.
  • Neurodegenerative Diseases: Its selectivity towards specific receptor subtypes may offer new treatment options.

Organic Synthesis

The compound serves as a critical building block for synthesizing complex molecules. Its unique structural features allow chemists to create derivatives with enhanced biological activity or altered pharmacokinetic properties.

Key Synthetic Routes:

  • Intramolecular Displacement Reactions: Used to form the bicyclic ring system.
  • Nucleophilic Substitutions: Enable the introduction of various functional groups.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and biological activities of related bicyclic compounds:

Compound NameStructureBiological ActivityUnique Features
(1R,5S)-6-fluoromethyl-3-azabicyclo[3.1.0]hexaneStructureNeurotransmitter modulationFluorine instead of difluoromethyl
(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acidStructureModulates similar pathwaysLacks fluorine substitution
6-(2-methylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexaneStructurePotential anti-cancer activityIncorporates sulfur and oxygen functionalities

This comparison highlights how the difluoromethyl substitution in this compound may enhance its pharmacological properties compared to related compounds.

Mechanism of Action

The mechanism by which Rel-(1R,5S)-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can form strong bonds with various biomolecules, influencing their activity and function. The compound’s bicyclic structure also allows it to fit into specific binding sites, modulating the activity of enzymes and receptors involved in critical biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Bioactivity: Difluoromethyl Group (Target Compound): Introduces electronegativity and metabolic resistance compared to non-fluorinated analogs. Fluorine atoms reduce oxidative degradation in vivo . Methoxymethyl (): Enhances solubility and may modulate receptor binding through hydrogen bonding. Aromatic Groups (): Naphthalen-2-yl and trifluoromethylphenyl substituents increase steric bulk and π-π interactions, critical for CNS-targeted drugs .

Synthetic Utility :

  • Carboxylate esters (e.g., ethyl, methyl) serve as versatile intermediates for amide coupling or hydrolysis to carboxylic acids .
  • The tert-butyl carbamate derivatives () are common protecting groups for amine functionalities during multi-step syntheses .

Pharmacokinetic Profiles :

  • The sustained-release formulation of (1R,5S)-1-(naphthalen-2-yl) analog demonstrates controlled dissolution rates, suggesting utility in long-acting therapeutics .
  • Fluorinated analogs generally exhibit improved pharmacokinetics due to enhanced membrane permeability and resistance to CYP450 metabolism .

Biological Activity

Rel-(1R,5S)-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology. This compound features a difluoromethyl group that enhances its biological activity and selectivity towards certain receptor subtypes, making it a candidate for treating various neuropsychiatric disorders.

  • Chemical Formula : C6H10ClF2N
  • Molecular Weight : 169.60 g/mol
  • CAS Number : 1803593-63-6

Research indicates that this compound primarily acts as a modulator of neurotransmitter receptors, particularly serotonin and norepinephrine pathways. Its unique structure allows for selective binding to specific receptor subtypes, which may enhance its efficacy in treating conditions such as anxiety and depression .

Neurotransmitter Modulation

Preliminary studies have shown that this compound exhibits significant biological activity by influencing neurotransmitter systems:

  • Serotonin Receptors : It binds selectively to serotonin receptors, which may contribute to its antidepressant effects.
  • Norepinephrine Pathways : The modulation of norepinephrine systems suggests potential applications in anxiety disorders.

Cytostatic Effects

In vitro studies have demonstrated that this compound can induce cytostatic effects on various cell lines, particularly in transformed 3T3 cells. These studies revealed:

  • A significant reduction in cell motility and alterations in actin cytoskeleton structures.
  • Arrest of the cell cycle at the G0/G1 phase, indicating potential applications in cancer therapeutics .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to related bicyclic compounds:

Compound NameStructureBiological ActivityUnique Features
(1R,5S)-6-fluoromethyl-3-azabicyclo[3.1.0]hexaneSimilar bicyclic structureNeurotransmitter modulationFluorine instead of difluoromethyl
(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acidCarboxylic acid derivativeModulates similar pathwaysLacks fluorine substitution
6-(2-methylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexaneDifferent heterocyclePotential anti-cancer activityIncorporates sulfur and oxygen functionalities

This comparison highlights the unique difluoromethyl substitution in this compound, which may enhance its pharmacological properties compared to related compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Study 1 : Investigated the binding affinity of this compound with various serotonin receptor subtypes, revealing high selectivity for 5-HT2A receptors.
    "The compound's selectivity towards specific serotonin receptors could explain its potential as an antidepressant" .
  • Study 2 : Explored the cytostatic effects on cancer cell lines, demonstrating a decrease in cell proliferation rates comparable to established chemotherapeutic agents like cisplatin.

Q & A

Basic Synthesis and Structural Characterization

Q: What are the standard synthetic routes for preparing Rel-(1R,5S)-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride, and how is its stereochemistry confirmed? A: The compound is typically synthesized via cyclopropanation strategies. A common route involves palladium-catalyzed cyclopropanation of N-tosylhydrazones with internal alkenes to form the bicyclic core, followed by difluoromethylation at the 6-position using fluorinating agents like DAST (diethylaminosulfur trifluoride) . Amidation or carboxylation steps may precede salt formation (e.g., HCl treatment). Characterization:

  • NMR (¹H/¹³C/¹⁹F): Confirms regiochemistry and difluoromethyl group integrity. The ¹H NMR splitting pattern of the cyclopropane protons (δ ~1.5–2.5 ppm) and ¹⁹F signals (δ ~-100 to -120 ppm) are critical .
  • X-ray crystallography: Resolves absolute stereochemistry, especially for chiral intermediates (e.g., tert-butyl carboxylate derivatives) .
  • HPLC: Validates enantiomeric purity (>98% ee) using chiral columns (e.g., Chiralpak AD-H) .

Advanced Optimization of Synthetic Yield and Diastereoselectivity

Q: How can researchers optimize diastereoselectivity in the cyclopropanation step of 3-azabicyclo[3.1.0]hexane derivatives? A: Diastereoselectivity depends on catalyst choice and reaction conditions:

Catalyst Solvent Temp (°C) dr (cis:trans) Yield (%)
Pd(OAc)₂DMF808:172
RuCl₃THF6012:185
Cu(OTf)₂MeCN405:168

RuCl₃ provides superior selectivity due to its larger ionic radius, stabilizing the transition state . Pre-complexation of the substrate with chiral ligands (e.g., BINAP) further enhances enantioselectivity .

Addressing Data Contradictions in Stereochemical Outcomes

Q: Why do conflicting reports exist regarding the stereochemical stability of the 3-azabicyclo[3.1.0]hexane core under acidic conditions? A: The bicyclic structure’s rigidity minimizes epimerization, but HCl salt formation can induce partial racemization if:

  • Reaction time exceeds 12 hours (e.g., 5% racemization after 24 hours in 1M HCl at 25°C) .
  • High temperatures (>40°C) destabilize the cyclopropane ring .
    Mitigation: Use milder acids (e.g., TFA) for salt formation and monitor enantiopurity via chiral HPLC .

Advanced Applications in Drug Discovery

Q: How is this compound utilized in designing histone deacetylase (HDAC) or triple reuptake inhibitors? A: The bicyclic amine serves as a rigid scaffold to enforce bioactive conformations:

  • HDAC inhibitors: The azabicyclo core binds to Zn²⁺ in HDAC active sites. Substituents like triazolyl or difluoromethyl groups enhance potency (IC₅₀ = 12 nM for HDAC6) .
  • Triple reuptake inhibitors: The 6-difluoromethyl group improves blood-brain barrier penetration (B/P ratio >4 in rats) .

Example SAR Table:

R Group SERT IC₅₀ (nM) NET IC₅₀ (nM) DAT IC₅₀ (nM)
-H220180350
-CH₂F8592110
-CF₂H455065

Methodological Challenges in Scalable Synthesis

Q: What are the key challenges in scaling up the synthesis of this compound, and how are they addressed? A: Challenges:

  • Low yields in cyclopropanation: Optimize catalyst loading (0.5–1 mol% RuCl₃) and use flow chemistry for exothermic steps .
  • Purification: High water solubility of intermediates complicates isolation. Use reverse-phase chromatography or ion-exchange resins .
    Scalable Route:

Kulinkovich–de Meijere reaction to form the bicyclic core (18 kg scale, 89% yield) .

Difluoromethylation via radical fluorination (Selectfluor® as F source) .

HCl salt crystallization in MTBE/EtOAc (purity >98%) .

Analytical Strategies for Co-crystal Characterization

Q: How are co-crystals of this compound characterized to enhance pharmaceutical properties? A: Methods:

  • Dynamic Nuclear Polarization (DNP)-enhanced NMR: Resolves hydrogen-bonding networks in co-crystals with acids (e.g., fumaric acid) .
  • PXRD: Differentiates polymorphs (e.g., Form I vs. Form II) .

Co-former Screening Table:

Co-former Stability (TGA) Solubility (mg/mL)
Phosphoric acid220°C12.5
Tosylic acid180°C8.2
Fumaric acid250°C15.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.